Coumarin-3-carboxylic acid succinimidyl ester

Description

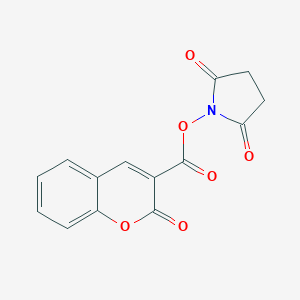

Coumarin-3-carboxylic acid succinimidyl ester (CAS 148627-84-3, molecular formula C₁₄H₉NO₆, molecular weight 287.22) is a fluorescent labeling reagent widely used in biochemistry and cell biology. Its structure consists of a coumarin core substituted with a carboxylic acid group at the C-3 position, which is activated as a succinimidyl ester for amine-reactive conjugation . This compound exhibits strong blue fluorescence and is particularly valued for its ability to form stable amide bonds with primary amines in peptides, proteins, and other biomolecules, enabling applications in fluorescence microscopy, flow cytometry, and protein tracking .

Synthesis typically involves the Knoevenagel condensation of salicylaldehyde derivatives with Meldrum’s acid or diethyl malonate, followed by cyclization and esterification steps. For example, FeCl₃-catalyzed multicomponent reactions or Steglich esterification using DCC/DMAP are common methods .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGVUJAUMMHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164037 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148627-84-3 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin-3-carboxylic acid succinimidyl ester typically involves the reaction of coumarin-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Coumarin-3-carboxylic acid succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group is replaced by nucleophiles such as amines. This reaction forms stable amide bonds, which are crucial in bioconjugation processes .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, secondary amines, and various coupling agents. The reactions are typically carried out in organic solvents like DMF or DCM at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, where the coumarin-3-carboxylic acid is covalently attached to the target molecule. These conjugates are often used in fluorescence labeling and other analytical applications .

Scientific Research Applications

Fluorescent Labeling and Conjugation

CCASE is primarily utilized for the conjugation of fluorescent labels to biomolecules, such as proteins and peptides. The succinimidyl ester group allows for the formation of stable amide bonds with primary amines present in amino acids or proteins. This property is crucial for the development of fluorescent probes used in various assays.

- Fluorescence Properties : CCASE exhibits strong fluorescence, making it suitable for applications in fluorescence microscopy and flow cytometry. The excitation and emission wavelengths are typically around 445 nm and 482 nm, respectively .

Case Study: Protein Labeling

In a study involving the labeling of proteins, CCASE was successfully conjugated to antibodies, enhancing their detection capabilities in immunoassays. The resulting fluorescently labeled antibodies demonstrated improved sensitivity compared to non-labeled counterparts .

Detection of Hydroxyl Radicals

CCASE has been investigated as a detector for hydroxyl radicals (·OH), which are highly reactive species involved in oxidative stress and various pathological conditions.

- Mechanism : Upon reaction with ·OH, CCASE undergoes a transformation that can be quantitatively measured, providing insights into oxidative processes in biological systems .

Case Study: Radiation Research

Research demonstrated that CCASE effectively detected hydroxyl radicals generated by gamma radiation in aqueous solutions, showcasing its potential utility in radiation biology studies .

Modulation of NMDA Receptors

Recent studies have highlighted the potential of coumarin derivatives, including CCASE, in modulating N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurological disorders.

- Therapeutic Applications : Compounds derived from CCASE have shown promise as allosteric modulators of NMDA receptors, potentially aiding in the treatment of conditions like neuropathic pain and depression .

Case Study: Structure-Activity Relationship (SAR)

A SAR study evaluated various coumarin derivatives, revealing that modifications at specific positions significantly influenced their activity on NMDA receptors. This indicates that derivatives of CCASE could be developed into therapeutics targeting these receptors .

Photophysical Studies

The photophysical properties of CCASE have been extensively studied, particularly in reverse micellar systems.

- Dynamic Behavior : Investigations using steady-state absorption and fluorescence emission spectroscopy revealed excitation wavelength-dependent dynamics, which are crucial for understanding the behavior of CCASE in different environments .

Case Study: Reverse Micelles

In a controlled experiment using sodium dioctylsulfosuccinate as a surfactant to create reverse micelles, researchers observed significant changes in the fluorescence properties of CCASE depending on the size of the water pool within the micelles. This finding is essential for applications involving drug delivery systems where micellar encapsulation is utilized .

Enzyme Substrates

CCASE derivatives are also explored as substrates for enzyme assays due to their ability to release fluorescent products upon enzymatic cleavage.

- Applications : These substrates can be employed in detecting enzymatic activities in clinical diagnostics and biochemical research .

Case Study: Enzymatic Activity Detection

In enzyme assays using rat basophilic leukemia cells, coumarin derivatives were tested for their ability to serve as substrates for various enzymes, demonstrating effective detection capabilities due to their fluorescent nature .

Mechanism of Action

The mechanism of action of coumarin-3-carboxylic acid succinimidyl ester involves the formation of a stable amide bond between the succinimidyl ester group and a nucleophile, typically an amine. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group for nucleophilic attack . The resulting conjugate exhibits fluorescence properties, which can be used for detection and analysis in various applications .

Comparison with Similar Compounds

Biological Activity

Coumarin-3-carboxylic acid succinimidyl ester (3-CCASE) is a derivative of coumarin that has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of 3-CCASE, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in therapeutic contexts.

3-CCASE is characterized by its ability to form stable conjugates with amines, which is crucial for its application in labeling and drug delivery systems. The compound exhibits significant fluorescence properties, making it suitable for use as a fluorescent probe in biological studies.

Antibacterial Activity

Recent studies have demonstrated that coumarin derivatives, including 3-CCASE, possess notable antibacterial properties. A study focused on the antibacterial efficacy of coumarin-3-carboxylic acid (3-CCA), the parent compound of 3-CCASE, reported strong activity against several plant pathogenic bacteria. The minimum effective concentration (EC50) values for 3-CCA ranged from 26.64 μg/mL to 40.73 μg/mL against pathogens such as Acidovorax citrulli and Ralstonia solanacearum .

Table 1: Antibacterial Efficacy of Coumarin Derivatives

| Compound | Pathogen | EC50 (μg/mL) |

|---|---|---|

| Coumarin-3-CCA | Acidovorax citrulli | 26.64 |

| Coumarin-3-CCA | Ralstonia solanacearum | 40.73 |

| Hydroxycoumarins | Various pathogens | Varies |

The mechanism of action involves disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical for bacterial virulence. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies indicated that 3-CCA compromises cell membrane integrity, leading to reduced motility and extracellular polysaccharide production .

Anticancer Activity

In addition to its antibacterial properties, coumarin derivatives have shown promise in anticancer research. Studies have indicated that 3-CCASE may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The compound's ability to inhibit tumor growth has been attributed to its capacity to interfere with cellular signaling pathways involved in proliferation and survival.

Case Studies

A pivotal study evaluated the protective effects of 3-CCA in potted experiments with melon plants infected by Acidovorax citrulli. The application of 3-CCA significantly reduced disease severity compared to untreated controls, demonstrating its potential as a biocontrol agent in agriculture .

Table 2: Protective Effects of Coumarin-3-Carboxylic Acid in Plant Studies

| Treatment | Disease Severity Reduction (%) |

|---|---|

| Control | 0 |

| 50 μg/mL | 45 |

| 100 μg/mL | 60 |

| 200 μg/mL | 75 |

Photophysical Properties

The photophysical characteristics of coumarin derivatives like 3-CCASE have also been explored. Studies have shown that the compound exhibits excitation wavelength-dependent fluorescence properties when used in reverse micelles, which can be leveraged for imaging applications . The red edge excitation shift (REES) observed indicates potential for specific applications in fluorescence microscopy.

Q & A

Q. What are the standard synthetic routes for preparing coumarin-3-carboxylic acid succinimidyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process. First, coumarin-3-carboxylic acid is prepared through Knoevenagel condensation of salicylaldehyde with diethyl malonate or Meldrum’s acid under acidic conditions. Cyclization is achieved using H₂SO₄ or reflux in water with glycine as a catalyst for greener synthesis . The second step involves activating the carboxyl group with N-hydroxysuccinimide (NHS) in the presence of carbodiimides (e.g., DCC or EDC). Yield optimization requires precise control of stoichiometry, solvent (e.g., anhydrous DMF), and reaction time to minimize hydrolysis of the NHS ester .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation relies on:

- ¹H/¹³C NMR : To confirm esterification and the absence of unreacted intermediates (e.g., δ ~2.8 ppm for succinimidyl protons).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) matching the theoretical m/z (287.22).

- Melting point analysis : Consistency with literature values (e.g., 93–95°C for analogous esters).

- HPLC : To assess purity (>98%) and detect hydrolyzed byproducts .

Q. How is this compound utilized as a fluorescent probe in bioconjugation studies?

The succinimidyl ester reacts selectively with primary amines (e.g., lysine residues or antibody fragments) in buffered solutions (pH 8.0–8.5). Post-labeling, excess dye is removed via gel filtration (e.g., NAP-5 columns). Fluorescence properties (λex = 352 nm, λem = 407 nm, ε = 35,000 M⁻¹cm⁻¹) enable tracking in cellular imaging or protein interaction assays. Pre-activation with carbodiimides is unnecessary due to the NHS ester’s reactivity .

Advanced Research Questions

Q. How can researchers address low labeling efficiency in protein conjugation workflows?

Key factors include:

- pH optimization : Maintain pH 8.0–8.5 to enhance amine reactivity without hydrolyzing the ester.

- Molar ratio : Use a 5–10× molar excess of the ester relative to the protein.

- Reaction time : Limit to 1–2 hours at 4°C to balance labeling and hydrolysis.

- Quenching : Add 2-mercaptoethanol or glycine to terminate reactions. Validate efficiency via SDS-PAGE with fluorescence scanning .

Q. What strategies mitigate fluorescence quenching or background noise in super-resolution microscopy applications?

- Purification : Remove fluorescent impurities (common in NHS esters) via recrystallization or preparative HPLC.

- Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) that compete with labeling.

- Control experiments : Include unlabeled samples to distinguish autofluorescence from probe signals .

Q. How do solvent and catalyst choices impact the sustainability of synthetic protocols?

Traditional methods use toxic solvents (e.g., DMF) and strong acids. Recent advances employ water as a solvent with glycine catalysis, achieving 65–70% yield while reducing environmental impact. Catalyst screening (e.g., hexahydropyridine vs. glycine) and microwave-assisted synthesis can further enhance green metrics .

Q. What are the limitations of using this compound in long-term cellular imaging studies?

- Photostability : Prolonged exposure leads to photobleaching; consider antifade reagents.

- Ester hydrolysis : Storage at −20°C in anhydrous DMSO preserves stability.

- Cellular toxicity : Validate biocompatibility via cytotoxicity assays, especially at high concentrations .

Methodological Troubleshooting

Q. How should researchers resolve discrepancies in reported extinction coefficients or fluorescence quantum yields?

- Standardization : Use NIST-validated reference materials for calibration .

- Instrument calibration : Ensure spectrophotometers and fluorometers are calibrated with certified standards (e.g., quinine sulfate).

- Solvent effects : Document solvent polarity and temperature, as these alter photophysical properties .

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Hydrolysis byproducts : Peaks at δ ~3.5 ppm may indicate succinimidyl ester hydrolysis to the carboxylic acid. Use anhydrous conditions and fresh molecular sieves during synthesis.

- Unreacted intermediates : Recrystallize the product or employ flash chromatography for purification .

Data Interpretation and Validation

Q. How can researchers differentiate specific labeling from nonspecific binding in fluorescence assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.